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Compound of Interest

3-Isobutylisoxazole-5-carboxylic
Compound Name: d
aci

Cat. No.: B1294014

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Isobutylisoxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug
development. The following sections detail the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols
for their acquisition. This document is intended for researchers, scientists, and professionals in
the field of drug development.

Chemical Structure and Properties
e |[UPAC Name: 3-(2-methylpropyl)isoxazole-5-carboxylic acid
e Molecular Formula: CsH11NOs

e Molecular Weight: 169.18 g/mol

« CAS Number: 910321-93-6[1]

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for 3-
Isobutylisoxazole-5-carboxylic acid based on its chemical structure and general principles of
spectroscopy for carboxylic acids and isoxazole derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~12.0 Singlet, Broad 1H -COOH
~6.5-7.0 Singlet 1H Isoxazole C4-H
~2.7 Doublet 2H -CH2-
~2.1 Multiplet 1H -CH(CHs3)2
~1.0 Doublet 6H -CH(CH3)2
Table 2: Predicted *C NMR Data
Chemical Shift (6) ppm Assignment
~165 - 185 -COOH
~160 - 170 Isoxazole C3 & C5
~100 - 110 Isoxazole C4
~30-40 -CH2-
~25-35 -CH(CHs)2
~20-25 -CH(CHs)2
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm~?)

Intensity Assignment

2500 - 3300

O-H stretch (Carboxylic acid
Strong, Very Broad

dimer)
~2960 Medium C-H stretch (Alkyl)
1710 - 1760 Strong, Sharp C=0 stretch (Carboxylic acid)
~1600 Medium C=N stretch (Isoxazole ring)
1395 - 1440 Medium O-H bend
1210 - 1320 Strong C-O stretch
910 - 950 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

miz Interpretation

169 [M]* (Molecular lon)
152 [M-OH]*

124 [M-COOH]*

112 [M-CaHo]*

45 [COOH]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Actual

parameters may vary depending on the instrument and specific experimental conditions.

NMR Spectroscopy

1H and 3C NMR spectra are typically recorded on a 400 MHz or higher spectrometer.[2] The

sample is dissolved in a deuterated solvent, such as Chloroform-d (CDClIs) or Dimethyl
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sulfoxide-de (DMSO-ds), with Tetramethylsilane (TMS) used as an internal standard.[2] For *H
NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS at 0.00 ppm.[2]
Data is often reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, g =
quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For 3C NMR,
chemical shifts are also reported in ppm relative to the solvent peak (e.g., CDCls at 77.0 ppm).

[2]

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, as a KBr
pellet for solids, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is
typically recorded over a range of 4000 to 400 cm~1.[3] The characteristic broad O-H stretch of
the carboxylic acid is due to hydrogen-bonded dimers.[4][5]

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, with Electrospray lonization
(ESI) being common for polar molecules like carboxylic acids.[2] High-Resolution Mass
Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to
confirm the elemental composition of the molecule.[2] The fragmentation pattern, obtained
through tandem mass spectrometry (MS/MS), provides valuable structural information.[6]

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a compound like 3-Isobutylisoxazole-
5-carboxylic acid involves a systematic approach to elucidating its chemical structure.
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Spectroscopic Analysis

» MS
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Synthesis of . . .
3-Isobutylisoxazole-5-carboxylic acid > IR Structure Elucidation Confirmed Structure
A
> NMR
(H, 5C)

Click to download full resolution via product page
Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for 3-lIsobutylisoxazole-5-
carboxylic acid. Researchers should always acquire their own data for confirmation and
further analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. Identification of the carboxylic acid functionality in protonated drug metabolite model
compounds by using tandem mass spectrometry based on ion-molecule reactions coupled
with high performance liquid chromatography | Semantic Scholar [semanticscholar.org]

» To cite this document: BenchChem. [Spectroscopic Analysis of 3-Isobutylisoxazole-5-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294014#spectroscopic-data-for-3-isobutylisoxazole-
5-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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